Bifenazate-diazene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBLMHWQIEASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017882, DTXSID801028752 | |
| Record name | Bifenazate-Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149878-40-0 | |
| Record name | Bifenazate-Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bifenazate Metabolite B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Formation and Transformation Pathways of Bifenazate Diazene
Biotic Transformation Mechanisms of Bifenazate (B1666992) to Bifenazate-diazene
The conversion of bifenazate to this compound can be facilitated by biological systems, including enzymatic pathways within organisms and microbial activity in different environmental matrices.
Enzymatic Pathways in Biological Systems
In biological systems, such as in rats, livestock, and plants, the metabolism of bifenazate primarily proceeds through the oxidation of its hydrazine (B178648) moiety to form this compound (also referred to as D3598). federalregister.gov This initial transformation is a key step in the metabolic pathway. federalregister.govfao.org Subsequent metabolic reactions can then occur, leading to other byproducts. federalregister.govfao.org Studies on animal metabolism have shown that bifenazate is readily converted to this compound via mild oxidation. fao.org For instance, in rats, bifenazate metabolism involves this oxidative step, followed by further degradation. nih.gov Similarly, metabolism studies in goats and hens have identified this compound as a primary metabolite. fao.org Plant metabolism studies also indicate a similar pathway, where bifenazate is oxidized to this compound. federalregister.gov
Abiotic Transformation Mechanisms of Bifenazate to this compound
Bifenazate can also be transformed into this compound through non-biological processes, including oxidation, photolysis, and hydrolysis.
Oxidative Processes and Reaction Kinetics
The primary abiotic transformation of bifenazate is its oxidation to this compound. fao.org This autoxidation can occur in the dark, particularly in aqueous environments. In air-saturated water at a pH of 5.7, bifenazate undergoes autoxidation with a half-life of 34 hours. researchgate.netnih.gov The mechanism for this autoxidation in water involves the initial oxidation of the bifenazate molecule by dissolved oxygen, with the superoxide (B77818) anion acting as a chain carrier. researchgate.netnih.gov In contrast, bifenazate is stable in the dark in an aprotic polar solvent like acetonitrile (B52724), highlighting the role of the medium in the oxidative process. researchgate.netnih.gov On the skin of green peppers, the disappearance of bifenazate in the dark occurs with a half-life of 34 hours, a rate similar to that in water, suggesting that water content within the vegetable facilitates this transformation. researchgate.netnih.gov However, on a non-polar paraffinic wax film, dark autoxidation is significantly slower, with a half-life of 1600 hours. researchgate.netnih.gov this compound is consistently identified as the major degradation product under all these oxidative conditions. researchgate.netnih.gov
Table 1: Half-life of Bifenazate under Different Dark Oxidative Conditions
| Medium | Condition | Half-life (hours) | Reference |
| Air-saturated water (pH 5.7) | Dark autoxidation | 34 | researchgate.netnih.gov |
| Acetonitrile | Dark | Stable | researchgate.netnih.gov |
| Green pepper skin | Dark | 34 | researchgate.netnih.gov |
| Paraffinic wax film | Dark autoxidation | 1600 | researchgate.netnih.gov |
Photolytic Conversion under Simulated Solar Irradiation
Bifenazate is susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm. echemi.com Under simulated solar irradiation, bifenazate undergoes photolytic conversion to this compound. The rate of this phototransformation is influenced by the surrounding medium. researchgate.netnih.gov In air-saturated water (pH 5.7), the photolysis half-life of bifenazate is 17 hours. researchgate.netnih.gov The process is even faster in an aprotic polar solvent like acetonitrile in the presence of oxygen, with a half-life of just 2 hours. researchgate.netnih.gov The phototransformation mechanism involves the oxidation of the excited states of the bifenazate molecule by oxygen and the cleavage of the N-N bond. researchgate.netnih.gov
On plant surfaces, such as green pepper skin, the photolytic half-life of bifenazate is 23 hours. researchgate.netnih.gov In contrast, photodegradation on a paraffinic wax film is much slower, with a half-life of 365 hours. researchgate.netnih.gov This difference underscores the influence of the plant matrix on the photolytic process. researchgate.net In a sterile aqueous pH 5 buffer under simulated sunlight, the photolysis half-life (DT50) for parent bifenazate was found to be 0.72 days (17.28 hours). fao.org The combined half-life for bifenazate and this compound under these conditions was 3.3 days. fao.org
Table 2: Photolysis Half-life of Bifenazate in Various Media
| Medium | Condition | Half-life (hours) | Reference |
| Air-saturated water (pH 5.7) | Simulated solar light | 17 | researchgate.netnih.gov |
| Acetonitrile (with oxygen) | Simulated solar light | 2 | researchgate.netnih.gov |
| Green pepper skin | Simulated solar light | 23 | researchgate.netnih.gov |
| Paraffinic wax film | Simulated solar light | 365 | researchgate.netnih.gov |
| Aqueous pH 5 buffer | Simulated sunlight | 17.28 | fao.org |
Hydrolytic Conversion in Aqueous Media
The transformation of bifenazate in aqueous media also occurs through hydrolysis, where the initial step is an oxidation reaction that produces this compound. fao.org This is then followed by the hydrolysis of this compound to other products. fao.org The rate of hydrolysis is highly dependent on the pH of the water. Bifenazate is more persistent in acidic and neutral water, while it degrades rapidly in alkaline water. federalregister.gov
Reported hydrolysis half-lives for bifenazate vary across different studies and pH levels. One source indicates half-lives of 5.4 days at pH 5, 0.8 days at pH 7, and 0.08 days at pH 9. federalregister.gov Another study reports half-lives ranging from 6.34 to 9.10 days at pH 4, 2.68 to 5.4 days at pH 5, 7.7 hours to 0.8 days at pH 7, and 0.45 hours to 0.08 days at pH 9, all at 25°C. echemi.com
During hydrolysis, this compound is formed as an intermediate. fao.org The concentration of this compound reaches a maximum at different time points depending on the pH: 21.3% of the initial bifenazate at day 14 (pH 4), 27.3% at day 10 (pH 5), 58.5% at 27 hours (pH 7), and 23.5% at 1.8 hours (pH 9). fao.org The subsequent hydrolysis of this compound also has varying half-lives: 58 hours at pH 4, 50 hours at pH 5, 18 hours at pH 7, and 0.28 hours at pH 9. fao.org
Table 3: Hydrolysis Half-life of Bifenazate at Different pH Levels
| pH | Half-life | Reference(s) |
| 4 | 6.34 - 9.10 days | echemi.com |
| 5 | 2.68 - 5.4 days | federalregister.govechemi.com |
| 7 | 7.7 hours - 0.8 days | federalregister.govechemi.com |
| 9 | 0.45 hours - 0.08 days | federalregister.govechemi.com |
Table 4: Peak Formation and Half-life of this compound during Hydrolysis
| pH | Maximum this compound Formed (% of initial bifenazate) | Time to Maximum Formation | This compound Half-life (hours) | Reference |
| 4 | 21.3% | 14 days | 58 | fao.org |
| 5 | 27.3% | 10 days | 50 | fao.org |
| 7 | 58.5% | 27 hours | 18 | fao.org |
| 9 | 23.5% | 1.8 hours | 0.28 | fao.org |
Degradation Pathways of this compound
The degradation of this compound is a complex process that involves multiple chemical reactions, primarily driven by hydrolysis and photolysis. The rate and outcome of these degradation pathways are significantly influenced by environmental conditions such as pH, the presence of light, and the type of medium (e.g., water, soil, or plant surfaces).
Identified Byproducts and Secondary Metabolites
The transformation of this compound results in a range of byproducts and secondary metabolites. The initial step in the degradation of bifenazate is its oxidation to this compound. fao.org Subsequent degradation of this compound leads to the formation of several other compounds.
In aqueous environments, the hydrolysis of this compound yields methoxy- and hydroxy-biphenyls. fao.org Under aerobic soil conditions, major degradates identified include diazenecarboxylic acid, 2-[4-methoxy(1,1'-biphenyl)-3-yl], 1-methylethyl ester (a tautomer of this compound), and 4-methoxybiphenyl (B1664174). federalregister.gov Further metabolism can lead to the formation of compounds such as 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl, and their respective glucuronide and sulfate (B86663) conjugates, particularly in biological systems. fao.org
Photodegradation introduces additional transformation products. For instance, in aqueous photolysis, 4-Methoxy-[1,1'-biphenyl]-3-ol has been identified as a major product. federalregister.gov On plant surfaces, such as green pepper skin, a variety of byproducts have been observed, reflecting the complex interactions between the compound and the plant's chemistry. researchgate.net
Below is an interactive table detailing some of the identified byproducts and secondary metabolites of this compound degradation.
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | Not Available | C17H18N2O3 | Primary transformation product of bifenazate. |
| 4-methoxybiphenyl | 613-37-6 | C13H12O | A major degradate in aqueous photolysis and aerobic soil metabolism. federalregister.gov |
| 4-hydroxybiphenyl | 92-69-3 | C12H10O | A metabolite formed from the demethylation of 4-methoxybiphenyl. regulations.gov |
| 4,4'-dihydroxybiphenyl | 92-88-6 | C12H10O2 | A further hydroxylation product. fao.org |
| 4-Methoxy-[1,1'-biphenyl]-3-ol | Not Available | C13H12O2 | A major photodegradation product in water. federalregister.gov |
| [1,1'-Biphenyl]-3,4-diol | Not Available | C12H10O2 | A hydrolysis degradation product. federalregister.gov |
| diazenecarboxylic acid, 2-[4-methoxy(1,1'-biphenyl)-3-yl], 1-methylethyl ester | Not Available | C17H18N2O3 | A major degradate identified in aerobic soil metabolism studies. federalregister.gov |
| 4-hydroxybiphenyl glucuronide | Not Available | Not Available | A conjugate metabolite found in animal metabolism studies. fao.org |
| 4-hydroxybiphenyl sulfate | Not Available | Not Available | A conjugate metabolite found in animal metabolism studies. fao.org |
Further Transformation under Environmental Conditions
The degradation of this compound is highly dependent on environmental conditions. In aqueous solutions, its stability is pH-dependent, with hydrolysis being significantly faster in alkaline conditions. federalregister.gov The half-life for the hydrolysis of this compound has been estimated at 58, 50, 18, and 0.28 hours at pH 4, 5, 7, and 9, respectively. fao.org
Photolysis also plays a crucial role in the transformation of this compound. Under simulated sunlight in a pH 5 buffer, bifenazate (which rapidly converts to this compound) has a half-life of about 17 hours. researchgate.net The presence of organic matter and other photosensitizing agents in the environment can influence the rate of photodegradation. researchgate.net
On plant surfaces, the degradation of bifenazate and its subsequent product, this compound, is influenced by the plant's physiology. For example, on green pepper skin, the disappearance of bifenazate, which involves its conversion to this compound, occurs at rates similar to those in water, suggesting that water released through transpiration affects the degradation process. researchgate.net In contrast, on a non-polar surface like paraffinic wax, both dark autoxidation and photodegradation are significantly slower. researchgate.net
Reaction Mechanisms Governing this compound Degradation
The degradation of this compound proceeds through several reaction mechanisms, with oxidation and hydrolysis being central.
Oxidation: The initial formation of this compound from bifenazate is an oxidation reaction. fao.org Further oxidative processes contribute to its degradation. In aqueous environments, the autoxidation of bifenazate in the dark is initiated by the oxidation of the molecule by oxygen and involves the superoxide anion as a chain carrier. researchgate.net
Hydrolysis: Following its formation, this compound undergoes hydrolysis to produce various biphenyl (B1667301) derivatives. fao.orgeurl-pesticides.eu This process involves the cleavage of the ester group and other parts of the molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. fao.org
Photolysis: Under the influence of light, bifenazate undergoes phototransformation. This process involves the oxidation of its excited states by oxygen and the cleavage of the N-N bond. researchgate.net This photochemical degradation leads to a different set of byproducts compared to hydrolysis or autoxidation in the dark. researchgate.net The specific byproducts formed can depend on the medium, with different products observed in water versus on a plant surface. researchgate.net
Metabolic Reactions: In biological systems, such as in rats, the metabolism of bifenazate (which includes the formation and subsequent degradation of this compound) involves several well-known metabolic reactions. These include hydrazine oxidation to the diazene (B1210634), demethylation, ring hydroxylation, and molecular scission with the loss of the hydrazinecarboxylic acid portion to yield 4-methoxybiphenyl, followed by subsequent conjugation with glucuronic acid or sulfate. federalregister.govregulations.gov
Environmental Fate and Distribution Dynamics of Bifenazate Diazene
Dissipation Kinetics in Environmental Compartments
The dissipation of a chemical compound in the environment is a key indicator of its persistence. For bifenazate-diazene, this process is influenced by factors in the soil, water, and on plant surfaces.
Soil Dissipation Studies and Half-Life Determination
This compound is formed rapidly from its parent compound, bifenazate (B1666992), in soil. Bifenazate itself degrades very quickly in aerobic soil, with a reported half-life of just 30 minutes to 7.3 hours. federalregister.govregulations.gov This rapid degradation leads to the formation of this compound (D3598). regulations.govregulations.gov
Studies show that this compound also dissipates quickly under aerobic soil conditions, with a reported half-life of approximately 8.3 hours. federalregister.gov This rapid breakdown suggests that this compound is not persistent in the soil environment under aerobic conditions. federalregister.gov In field dissipation studies, the combined half-life of bifenazate and this compound was found to be between 4.7 and 6.8 days. slideshare.net
Table 1: Aerobic Soil Dissipation Half-Lives (DT50) To display the table, click the arrow.
| Compound | Half-Life (DT50) | Condition | Reference |
|---|---|---|---|
| Bifenazate | 30 minutes - 7.3 hours | Aerobic Soil | federalregister.govregulations.gov |
| This compound (D3598) | ~8.3 hours | Aerobic Soil | federalregister.gov |
| Bifenazate + this compound | 4.7 - 6.8 days | Terrestrial Field | slideshare.net |
Aquatic Dissipation Studies in Water Systems
In aquatic environments, the dissipation of bifenazate and the formation and subsequent degradation of this compound are governed by hydrolysis and photolysis. Bifenazate itself is unstable in water, with hydrolysis half-lives of 2.68 days at pH 5, 7.7 hours at pH 7, and 0.45 hours at pH 9. regulations.gov
This compound is a major product of bifenazate hydrolysis, reaching maximum concentrations that vary with pH. fao.org For instance, it accounted for 58.5% of the starting material at pH 7 after 27 hours. fao.org The hydrolysis half-life of this compound itself is also pH-dependent, estimated to be 58 hours at pH 4, 50 hours at pH 5, 18 hours at pH 7, and 0.28 hours (about 17 minutes) at pH 9. fao.org
Aqueous photolysis (degradation by sunlight) also contributes to dissipation. The photolysis half-life for the combined residues of bifenazate and this compound in a pH 5 buffer was 1.5 days. fao.org
Table 2: Aquatic Dissipation Half-Lives (DT50) of this compound To display the table, click the arrow.
Dissipation on Plant Surfaces and in Agricultural Matrices
On plants, bifenazate readily interconverts with this compound. regulations.gov The rate of dissipation varies significantly depending on the crop.
Apples : A study on apples reported degradation half-lives of 4.3–7.8 days for bifenazate and 5.0–5.8 days for this compound. acs.orgnih.gov
Garlic : In garlic plants, bifenazate dissipated rapidly, with half-lives of 3.0–3.9 days in garlic chive and 6.1–6.9 days in serpent garlic. researchgate.netnih.govresearchgate.net this compound showed a high potential to convert back to bifenazate in certain garlic extracts. researchgate.netnih.gov
Citrus : In citrus, the half-life of bifenazate was found to be between 9.46 and 27.29 days. tandfonline.com this compound was also detected, with initial residues ranging from <0.02 to 0.12 mg/kg. tandfonline.com
Green Pepper : On green pepper skin, bifenazate disappeared with a half-life of 34 hours in the dark (autoxidation) and 23 hours under simulated sunlight (photolysis), with this compound being the major degradation product in all conditions. researchgate.net
The persistence of this compound is generally low across different agricultural products, with its concentration and half-life influenced by the specific plant matrix.
Table 3: Dissipation Half-Lives on Various Crops To display the table, click the arrow.
| Crop | Compound | Half-Life (t½) | Reference |
|---|---|---|---|
| Apples | This compound | 5.0 - 5.8 days | acs.orgnih.gov |
| Garlic (Chive) | Bifenazate | 3.0 - 3.9 days | researchgate.netnih.gov |
| Garlic (Serpent) | Bifenazate | 6.1 - 6.9 days | researchgate.netnih.gov |
| Citrus | Bifenazate | 9.46 - 27.29 days | tandfonline.com |
| Green Pepper Skin | Bifenazate (Photolysis) | 23 hours | researchgate.net |
Environmental Mobility and Transport Phenomena
The mobility of a pesticide's metabolite in the environment determines its potential to move from the application site and contaminate other areas, such as groundwater. This is primarily assessed through its adsorption/desorption characteristics and leaching potential.
Adsorption and Desorption Characteristics in Soil
Adsorption to soil particles can limit a chemical's movement. najah.eduresearchgate.net The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key measure of this tendency. A higher Koc value indicates stronger binding to soil and lower mobility.
For this compound (D3598), a Koc value of 8710 L/kg has been reported. slideshare.net This high value suggests that this compound is expected to have low mobility and bind strongly to soil particles, similar to its parent compound, bifenazate, which has Koc values ranging from 1,780 to 6,189 L/kg. slideshare.netnih.gov This strong adsorption limits its potential for transport within the soil profile.
Table 4: Soil Adsorption Coefficients (Koc) To display the table, click the arrow.
| Compound | Koc Value (L/kg) | Mobility Classification | Reference |
|---|---|---|---|
| Bifenazate | 1,780 - 6,189 | Low to Immobile | slideshare.netnih.gov |
| This compound (D3598) | 8710 | Low to Immobile | slideshare.net |
Leaching Potential in Terrestrial Systems
Leaching is the process by which a substance moves through soil with water. The potential for a compound to leach into groundwater is a significant environmental concern.
Given its high Koc value, this compound exhibits low mobility. slideshare.net Laboratory column leaching studies, which simulate the movement of substances through soil, confirm this. In these studies, bifenazate and its degradation products showed low to no mobility in various soil types. federalregister.govregulations.gov Specifically, in soil extracts after 5 days of leaching, this compound was found at a maximum of 10.4% of the applied radioactivity, indicating it largely remained in the upper soil layers. slideshare.net Due to its rapid degradation and low mobility, this compound is considered to have a low potential to leach into groundwater resources. federalregister.gov
Volatilization from Environmental Surfaces
The potential for this compound to volatilize from environmental surfaces is intrinsically linked to the physicochemical properties of its parent compound, bifenazate. Bifenazate is characterized by a low vapor pressure and a low Henry's Law constant, which collectively limit its tendency to volatilize from soil and water. regulations.gov The vapor pressure of bifenazate is reported as 7.5 x 10⁻⁸ mm Hg, and its estimated Henry's Law constant is 7.9 x 10⁻⁹ atm-cu m/mole. echemi.com This Henry's Law constant suggests that bifenazate is essentially nonvolatile from water surfaces. echemi.com
Furthermore, the pKa of bifenazate is 12.94, indicating that it will exist almost entirely in a cationic (protonated) form in the environment at typical pH values of 5 to 9. echemi.com Cations are generally non-volatile and tend to adsorb more strongly to soil particles containing organic carbon and clay. echemi.com Consequently, volatilization of bifenazate from moist soil surfaces is not considered a significant dissipation pathway. echemi.com Similarly, based on its vapor pressure and cationic nature, bifenazate is not expected to volatilize from dry soil surfaces. echemi.com
Table 1: Physicochemical Properties of Bifenazate Influencing Volatilization
| Property | Value | Implication for Volatilization |
|---|---|---|
| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg | Low, indicating a minimal tendency to transition into a gaseous phase. echemi.com |
| Henry's Law Constant | 7.9 x 10⁻⁹ atm-cu m/mole (estimated) | Indicates the compound is essentially nonvolatile from water surfaces. echemi.com |
| pKa | 12.94 | The compound exists predominantly as a cation in the environment, which does not volatilize. echemi.com |
Interconversion Dynamics with Parent Compound
A critical aspect of the environmental behavior of this compound is its dynamic relationship with the parent compound, bifenazate. The two compounds are readily interconverted through oxidation and reduction reactions, a process that significantly influences their persistence and detection in various environmental and biological matrices. fao.orgresearchgate.net
Equilibrium Studies between Bifenazate and this compound
The interconversion between bifenazate and its oxidized form, this compound, is a well-documented phenomenon. fao.orgfao.org Bifenazate can be easily oxidized to form this compound, and conversely, this compound can be converted back to bifenazate under mild reducing conditions. researchgate.netresearchgate.net This reversible reaction is so prevalent that analytical methods for determining bifenazate residues often incorporate a reduction step, typically using ascorbic acid, to convert any this compound present in a sample back to bifenazate, allowing for the quantification of the total residue as a single value. fao.orgeurl-pesticides.eu
In sterile aqueous solutions, the degradation of bifenazate proceeds via an initial oxidation to this compound, which then undergoes hydrolysis. fao.org The concentration of this compound has been observed to reach significant levels relative to the initial amount of bifenazate, depending on the pH of the solution. For instance, in one study, this compound reached a maximum of 58.5% of the starting material at pH 7 within 27 hours. fao.org
Studies on plant extracts have also demonstrated this dynamic equilibrium. In extracts from garlic plants, this compound showed a high propensity to convert to bifenazate, with conversion rates of 93% in garlic, 16% in serpent garlic, and 32% in garlic chive extracts. researchgate.netnih.gov This highlights the influence of the matrix on the direction and extent of the conversion. researchgate.netnih.gov Similarly, in a study involving different food matrices, extracts from cucumber and wheat flour showed that even when spiked with bifenazate, the extracts contained almost entirely this compound. eurl-pesticides.eu Conversely, in orange juice extracts, the equilibrium favored bifenazate, even when samples were spiked with this compound. eurl-pesticides.eu
Table 2: Maximum Observed this compound as a Percentage of Initial Bifenazate in Aqueous Solution
| pH | Time to Maximum Concentration | Maximum % of this compound |
|---|---|---|
| 4 | 14 days | 21.3% |
| 5 | 10 days | 27.3% |
| 7 | 27 hours | 58.5% |
| 9 | 1.8 hours | 23.5% |
Source: Based on data from hydrolysis studies. fao.org
Factors Influencing Interconversion Rates in Different Matrices
Several factors have been identified that influence the rate and direction of the interconversion between bifenazate and this compound.
Redox Conditions: The presence of oxidizing or reducing agents is the primary driver of the interconversion. Mild oxidation readily transforms bifenazate to this compound. fao.orgfao.org Conversely, reducing agents, such as ascorbic acid, are effective in converting this compound back to bifenazate. researchgate.neteurl-pesticides.eu This is a key principle used in analytical methodologies to ensure accurate quantification of total bifenazate-related residues. eurl-pesticides.eu
Matrix Composition: The chemical environment of the matrix plays a crucial role. As noted previously, the conversion dynamics differ significantly between different plant tissues like cucumber, orange juice, and various parts of the garlic plant. researchgate.neteurl-pesticides.eunih.gov This suggests that endogenous compounds within the matrix can act as catalysts or inhibitors for the oxidation or reduction reactions. For example, it is theorized that a reducing substance present in citrus may prevent the reduction of this compound. researchgate.net
Temperature: Temperature can also affect the rate of chemical reactions. In developing analytical methods, optimal reduction conditions for converting this compound to bifenazate using ascorbic acid were found to be 50°C for one hour, ensuring nearly complete conversion. researchgate.netresearchgate.net
The interplay of these factors determines the relative abundance of bifenazate and this compound in any given environmental or biological sample, complicating residue analysis but providing insight into the compound's environmental behavior. eurl-pesticides.eu
Analytical Methodologies for Bifenazate Diazene Research
Sample Preparation Techniques for Environmental and Biological Matrices
Effective sample preparation is a critical first step to ensure accurate and reliable analysis of bifenazate-diazene in complex environmental and biological samples. Various extraction and cleanup techniques have been developed to isolate the target analytes from matrix interferences.
Modified QuEChERS Methods for Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. researchgate.net For the analysis of bifenazate (B1666992) and this compound, modified QuEChERS protocols are frequently employed. eurl-pesticides.euresearchgate.netnih.gov
A common modification involves the use of ascorbic acid as a reducing agent to convert this compound to bifenazate, allowing for the determination of the total residue. fao.orgresearchgate.neteurl-pesticides.eufao.org For instance, in the analysis of fruits and vegetables, the sample is first extracted with acetonitrile (B52724). eurl-pesticides.eu The extract is then treated with ascorbic acid to facilitate the conversion. eurl-pesticides.eu This conversion step is often performed overnight (e.g., for over 15 hours) to ensure completion. eurl-pesticides.eu
The choice of sorbents for the dispersive solid-phase extraction (d-SPE) cleanup step is crucial for removing matrix components that can interfere with the analysis. Studies have evaluated various sorbents, including primary secondary amine (PSA), C18, graphitized carbon black (GCB), and Z-Sep+. researchgate.net Z-Sep+ has demonstrated superior performance in reducing matrix effects and achieving high recovery rates for bifenazate in challenging matrices like pepper, mandarin, and brown rice. researchgate.net
In some applications, the standard QuEChERS procedure is adapted to the specific matrix. For example, in the analysis of garlic, a modified QuEChERS method coupled with UHPLC-MS/MS has been successfully used. nih.gov For citrus fruits, a novel approach using ferric chloride-assisted QuEChERS has been developed to enable the simultaneous and separate detection of bifenazate and this compound by creating a "neutral" condition that prevents their interconversion. researchgate.net
The table below summarizes findings from a study optimizing the QuEChERS method for bifenazate analysis in various agricultural products. researchgate.net
| Matrix | Sorbent | Matrix Effect (%) | Recovery (%) |
| Pepper | PSA | -25.8 | 85.2 |
| PSA + C18 | -18.9 | 92.1 | |
| PSA + C18 + GCB | -45.3 | 68.7 | |
| Z-Sep+ | -10.5 | 98.5 | |
| Mandarin | PSA | -33.4 | 79.8 |
| PSA + C18 | -22.7 | 88.4 | |
| PSA + C18 + GCB | -52.1 | 55.9 | |
| Z-Sep+ | -15.2 | 94.3 | |
| Brown Rice | PSA | -41.6 | 72.3 |
| PSA + C18 | -30.1 | 81.5 | |
| PSA + C18 + GCB | -60.8 | 43.2 | |
| Z-Sep+ | -20.7 | 90.1 |
Data sourced from a study on the optimization and validation of bifenazate and this compound quantification. researchgate.net
Specialized Extraction Procedures for Challenging Matrices
For certain complex matrices, more specialized extraction procedures are necessary to achieve adequate recovery and cleanup. In the analysis of animal tissues and milk, for example, samples are extracted using methods specifically validated for these matrices. fao.orgfao.org These methods often involve partitioning with solvents like dichloromethane (B109758) or n-hexane to separate the analytes from fatty components. fao.org
In a study on papaya, a method involving extraction with acetonitrile and 0.25% acetic acid, followed by the addition of sodium chloride to separate the organic and aqueous phases, was established. spkx.net.cn The organic phase was then treated with ascorbic acid to convert this compound to bifenazate before analysis. spkx.net.cn
For the analysis of tea, a unique processing study involved brewing tea from treated dried leaves. fao.org Six grams of dried leaves were mixed with 360 mL of water at 100°C for five minutes to simulate consumer preparation. fao.org This approach directly assesses the transfer of residues into the final consumable product. fao.org
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate bifenazate and this compound from co-extracted compounds before detection. The choice of chromatographic method depends on the required sensitivity, resolution, and the nature of the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is a widely used technique for the analysis of bifenazate and its metabolite due to its high resolution, speed, and sensitivity. tandfonline.comresearchgate.net UHPLC systems are often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly selective and sensitive quantification. nih.govspkx.net.cntandfonline.com
A typical UHPLC method for this compound analysis utilizes a C18 reversed-phase column. spkx.net.cnlgcstandards.com For instance, a Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) has been successfully used to separate the target analytes in papaya extracts. spkx.net.cn The mobile phase often consists of a gradient of acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. eurl-pesticides.eulgcstandards.com
The table below details the UHPLC instrument and conditions used in one such study. lgcstandards.com
| Parameter | Specification |
| Instrument | UHPLC 2 |
| Column | LUNA Omega C18 1.6 µm 100 x 2.1 mm |
| Injection Volume | 2.0 µL |
| Flow Rate | 0.5 mL/min |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 90% A, 10% B; 0.3 min: 90% A, 10% B; 8 min: 0% A, 100% B; 9.5 min: 0% A, 100% B; 10 min: 90% A, 10% B |
Data sourced from a certificate of analysis for this compound. lgcstandards.com
Column Chromatography for Component Separation
In certain analytical scenarios, particularly when the separate quantification of bifenazate and this compound is required without the conversion step, column chromatography is employed for their separation. fao.orgfao.org This technique allows for the isolation of the individual compounds before their determination by a suitable detector, such as HPLC with fluorescence detection. fao.org
One reported method involves sequential cleanup on three columns after extraction. fao.org This multi-column approach is necessary to achieve the required separation and purification from the sample matrix. fao.org However, it has also been noted that some conversion of bifenazate to this compound can occur during certain cleanup procedures, such as those using a Florisil column. fao.orgfao.org
Spectrometric Detection and Quantification Methods
Spectrometric methods, particularly when coupled with chromatographic separation, form the cornerstone of this compound analysis, providing high sensitivity and selectivity.
Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of bifenazate and its primary metabolite, this compound. Regulatory bodies often define the total residue for enforcement purposes as the sum of bifenazate and this compound, expressed as bifenazate. biomol.com This has led to the development of robust LC-MS/MS methods capable of measuring both analytes.
A common strategy involves the chemical conversion of this compound to bifenazate. In this approach, samples are extracted, often using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and the extract is then treated with a reducing agent like ascorbic acid. This treatment converts the this compound present in the sample to bifenazate, allowing for the quantification of the total residue as a single analyte. This method is effective for various sample matrices, including fruits, vegetables, and animal tissues. eurl-pesticides.eu
LC-MS/MS is operated in the positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for specific and sensitive detection. For instance, in the analysis of papaya, a UPLC-MS/MS method was established where the sample was extracted with acetonitrile and acetic acid, followed by derivatization with ascorbic acid before injection into the LC-MS/MS system. caymanchem.com Similarly, validated LC-MS/MS methods are available to quantify residues in crops like soya beans and citrus. biomol.comeurl-pesticides.eulabrulez.com The technique's high specificity and sensitivity make it the preferred choice for residue analysis in complex matrices. acs.orgcaymanchem.comusgs.gov
Fluorescence Detection in HPLC Systems
High-Performance Liquid Chromatography (HPLC) with fluorescence detection has also been utilized for the analysis of bifenazate and this compound. nih.gov This method often relies on the fluorescent properties of the compounds after a specific sample preparation procedure. nih.gov
In methodologies employed in Japan for analyzing residues in citrus fruits, eggplant, and tea, samples were analyzed either by determining the two compounds separately or together. nih.gov For the combined analysis, a similar principle to the LC-MS/MS methods is used: the this compound metabolite is converted to the parent bifenazate using a 1% ascorbic acid solution. nih.gov The resulting total bifenazate is then detected by HPLC with a fluorescence detector. nih.gov When analyzed separately, the compounds are first separated using column chromatography before individual determination by HPLC-fluorescence. nih.gov
However, the applicability of HPLC-fluorescence is not without its challenges. One study noted that an attempt to use an HPLC-fluorescence method was unsuccessful due to the instability of bifenazate in the methanol-based mobile phase and the poor chromatographic separation of this compound from its decomposition products. biocompare.com This suggests that while viable under specific, optimized conditions, fluorescence detection may be less robust and more matrix-dependent than mass spectrometric methods.
Considerations for Isotopic Labeling and Detection
To enhance the accuracy and reliability of quantitative analysis, especially when using LC-MS/MS, isotopically labeled internal standards are employed. These standards are crucial for compensating for variations during sample preparation and for correcting matrix effects, which can suppress or enhance the analyte signal. biocompare.comusgs.gov
For the analysis of bifenazate, a deuterated internal standard, Bifenazate-d5, is commercially available. biomol.comcaymanchem.comlgcstandards.com This standard, which has five deuterium (B1214612) atoms on the phenyl ring, is intended for use as an internal standard for the quantification of bifenazate by GC- or LC-MS. biomol.comcaymanchem.com By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical procedure, any loss of analyte during extraction and cleanup, as well as signal fluctuations during analysis, can be accurately corrected. biocompare.comusgs.gov The use of such standards is a hallmark of high-quality quantitative methods in residue analysis.
While metabolism studies have utilized ¹⁴C-labeled bifenazate to trace its fate in plants and animals, the use of stable isotope-labeled standards like Bifenazate-d5 is specifically for improving the precision and accuracy of quantification in analytical testing. biocompare.com
Method Validation and Performance Characteristics
The validation of analytical methods is critical to ensure that they are fit for their intended purpose. Key performance characteristics that are evaluated include the limits of quantification and detection, as well as recovery rates and precision.
Limits of Quantification and Detection
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be distinguished from the absence of the analyte. These values are fundamental in determining the suitability of a method for monitoring regulatory limits.
For bifenazate and this compound, LOQs have been established in a variety of matrices. Studies have consistently demonstrated low LOQs, highlighting the sensitivity of modern analytical instrumentation. For example, in a study on apples, the LOQ for both bifenazate and this compound was 0.01 mg/kg. acs.orgcaymanchem.com Similarly, the LOQ for the total residue in citrus was established at 0.01 mg/kg. eurl-pesticides.eulabrulez.com In some cases, the LOQ may be set slightly higher due to matrix complexity or regulatory considerations; for instance, the LOQ in soya beans was noted as 0.01 mg/kg, but later increased to 0.05 mg/kg based on the technical feasibility of enforcement. biomol.com
The following table summarizes the Limits of Quantification (LOQ) and Detection (LOD) for bifenazate and this compound in various matrices as reported in scientific literature.
| Matrix | Analyte(s) | LOQ (mg/kg) | LOD (mg/kg) | Analytical Method |
| Papaya | Bifenazate | 0.001 | Not Reported | UPLC-MS/MS |
| Soya Bean | Bifenazate & this compound | 0.01 (later 0.05) | Not Reported | LC-MS/MS |
| Citrus (Whole) | Bifenazate & this compound | 0.02 | Not Reported | UHPLC |
| Apples | Bifenazate & this compound | 0.01 | Not Reported | HPLC-MS/MS |
| Citrus | Bifenazate & this compound | 0.01 | Not Reported | HPLC-MS/MS |
| Fresh Basil | Bifenazate | 0.0285 | 0.00948 | LC-MS/MS |
| Fresh Basil | This compound | 0.0246 | 0.00822 | LC-MS/MS |
| Dried Basil | Bifenazate | 0.0345 | 0.0115 | LC-MS/MS |
| Dried Basil | This compound | 0.0557 | 0.0185 | LC-MS/MS |
Data sourced from references: biomol.comeurl-pesticides.eucaymanchem.comlabrulez.comacs.orgcaymanchem.comusgs.gov
Recovery Rates and Precision Studies
Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a fortified sample compared to the known amount added. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements.
For the analysis of bifenazate and this compound, methods generally show excellent recovery and precision across different commodities. In a study on citrus, the average recoveries for both compounds ranged from 83% to 100%, with RSDs between 0.59% and 11.8%. eurl-pesticides.eulabrulez.com Another study on citrus reported recoveries of 88% to 100% for bifenazate and 85% to 95% for this compound, with RSDs from 1.9% to 5.3% and 0.8% to 3.9%, respectively. usgs.gov In papaya, average recoveries for both compounds ranged from 78.3% to 109.8% with RSDs of 4.0% to 8.8%. caymanchem.com Similarly, a method for apples showed average recoveries of 88.4% to 104.6% with RSDs of 1.3% to 10.5%. acs.orgcaymanchem.com These results fall within the generally accepted range for pesticide residue analysis (typically 70-120% recovery with RSD ≤ 20%), demonstrating the methods are accurate and repeatable.
The following table provides a summary of recovery rates and precision (RSD) from various studies on bifenazate and this compound.
| Matrix | Analyte | Average Recovery (%) | RSD (%) | Analytical Method |
| Papaya | Bifenazate & this compound | 78.3 - 109.8 | 4.0 - 8.8 | UPLC-MS/MS |
| Citrus | Bifenazate | 88 - 100 | 1.9 - 5.3 | UHPLC |
| Citrus | This compound | 85 - 95 | 0.8 - 3.9 | UHPLC |
| Apples | Bifenazate & this compound | 88.4 - 104.6 | 1.3 - 10.5 | HPLC-MS/MS |
| Citrus | Bifenazate & this compound | 83 - 100 | 0.59 - 11.8 | HPLC-MS/MS |
| Cucumber & Orange Juice | Bifenazate & this compound | 80 - 107 | ≤ 5 | LC-MS/MS |
Data sourced from references: eurl-pesticides.eucaymanchem.comlabrulez.comacs.orgcaymanchem.comusgs.gov
Strategies for Mitigating Interconversion During Analysis
The inherent chemical instability of bifenazate and its primary metabolite, this compound, presents a significant challenge in analytical research. The two compounds readily interconvert under mild oxidative and reductive conditions, which can occur during sample extraction, cleanup, and instrumental analysis. fao.orgresearchgate.net This interconversion can lead to inaccurate quantification of the individual compounds and the total residue. To address this, various strategies have been developed to either control the conversion process or prevent it entirely, ensuring reliable and reproducible analytical results.
The primary approaches to mitigate interconversion can be broadly categorized into two main strategies: the complete conversion of this compound to bifenazate for analysis as a single analyte, and the stabilization of both compounds for separate quantification.
Controlled Conversion to a Single Analyte
The most widely adopted strategy for regulatory and monitoring purposes is to determine the total residue as the sum of bifenazate and this compound, expressed as bifenazate. semanticscholar.org This is achieved by intentionally converting all this compound present in the sample extract to bifenazate using a reducing agent prior to instrumental analysis. fao.org This approach simplifies the analysis by measuring a single, stable endpoint.
Ascorbic Acid as a Reducing Agent
Ascorbic acid (Vitamin C) is the most commonly employed reducing agent for this purpose. fao.orgresearchgate.neteurl-pesticides.eufao.orgfao.orgspkx.net.cn It effectively and gently reduces this compound back to the parent bifenazate. The analytical workflow typically involves extracting the residues from the sample matrix, often using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by the addition of an ascorbic acid solution to the extract. researchgate.neteurl-pesticides.eu
The conditions for this reduction step, including incubation time and temperature, have been optimized in various studies to ensure the complete conversion of the metabolite. For instance, one method specifies adding a 30% (w/w) aqueous ascorbic acid solution to the sample extract and allowing it to stand for over 15 hours at room temperature before LC-MS/MS analysis. eurl-pesticides.eu Another study optimized the reduction conditions and found that incubation at 50°C for 1 hour was sufficient for the nearly complete conversion of this compound. researchgate.netresearchgate.net These methods are crucial for standardizing results, especially when dealing with samples where bifenazate has already been partially or fully oxidized to this compound, as has been observed in matrices like cucumber and wheat flour extracts. eurl-pesticides.eu
The table below summarizes various reduction conditions reported in scientific literature.
| Reducing Agent | Concentration | Incubation Time | Incubation Temperature | Matrix | Source(s) |
| Ascorbic Acid | 30% (w/w) aqueous solution | >15 hours (overnight) | Room Temperature | Fruits and Vegetables | eurl-pesticides.eu |
| Ascorbic Acid | 1% | Not specified | Not specified | Lychee, Beans, Peas | fao.orgfao.org |
| Ascorbic Acid | 0.25% | 60 minutes | Not specified | Papaya | spkx.net.cn |
| Ascorbic Acid | Not specified | 1 hour | 50°C | Pepper, Mandarin, Brown Rice | researchgate.netresearchgate.net |
Stabilization for Separate Quantification
While the total residue approach is common, some research requires the separate quantification of bifenazate and this compound. This is particularly important for studies on dissipation kinetics, metabolic pathways, and differential toxicity. These methods are more complex as they must prevent interconversion throughout the analytical process.
Use of Oxidants to Create a "Neutral" Chemical Environment
A novel strategy involves creating a balanced "neutral" condition within the sample extract to prevent the reduction of this compound, which can be triggered by naturally occurring reducing substances in the matrix. nih.govresearchgate.net Research has shown that certain matrices, such as citrus fruits, contain compounds that can reduce this compound back to bifenazate during analysis. nih.gov
To counteract this, a modified QuEChERS method has been developed that incorporates an oxidant. Specifically, ferric chloride is added during the extraction process. nih.govresearchgate.net The ferric chloride is believed to react with the endogenous reducing agents in the citrus matrix, thereby neutralizing their effect and stabilizing this compound. nih.gov This approach allows for the simultaneous and separate detection of both the parent compound and its metabolite without the lengthy incubation periods required for reductive conversion. nih.govresearchgate.net
General Analytical Considerations
Beyond specific chemical treatments, several general practices are crucial for mitigating interconversion:
Sample Storage: The stability of bifenazate and its diazene (B1210634) metabolite can be matrix-dependent and influenced by storage conditions. Studies have investigated residue stability under frozen conditions (-18°C or below) in various commodities. While residues were stable in some matrices like homogenized tomatoes and peppers for 6 months, significant degradation was observed in others, such as homogenized cherries and grapes, in much shorter periods. fao.orgnih.gov Therefore, minimizing storage time and validating storage stability for each specific matrix is essential. fao.orgfao.org
Instrumental Analysis: The analytical technique itself can sometimes induce conversion. For example, some conversion of bifenazate to this compound has been observed during gas chromatography (GC) analysis. fao.org this compound can also partly transform to bifenazate in the electrospray ionization (ESI) source of a mass spectrometer. eurl-pesticides.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique as it generally offers milder conditions. eurl-pesticides.euspkx.net.cnnih.gov
Matrix Effects: The sample matrix can significantly influence the rate and direction of interconversion. As seen with citrus, endogenous compounds can act as reducing agents. nih.gov Conversely, other matrix components might promote oxidation. The use of matrix-matched calibration standards is therefore critical for accurate quantification, regardless of the mitigation strategy employed. eurl-pesticides.eu
The table below details the stability of bifenazate residues (measured as the sum of bifenazate and this compound) in various matrices under frozen storage.
| Matrix | Storage Temperature | Stability Duration (Time to <30% decline) | Source(s) |
| Homogenized Cherries | < -18°C | 2.6 months | fao.org |
| Homogenized Grapes | < -18°C | 22 days | fao.org |
| Homogenized Apples | < -18°C | 106 days | fao.org |
| Homogenized Oranges | < -18°C | 186 days | fao.org |
| Homogenized Tomato | < -18°C | 6 months | fao.org |
| Homogenized Peppers | < -18°C | 6 months | fao.org |
| Strawberries | Not specified | Acceptable up to 6 months | nih.gov |
| Cotton Seeds | -18°C | At least 56 days | semanticscholar.org |
By carefully selecting and optimizing these analytical strategies, researchers can overcome the challenges posed by the interconversion of bifenazate and this compound, leading to more accurate and reliable data in residue analysis and environmental fate studies.
Ecotoxicological Studies and Environmental Impact Assessment of Bifenazate Diazene
Impact on Non-Target Organisms
The environmental footprint of bifenazate-diazene is largely defined by its effects on organisms not intended to be controlled by the parent compound, bifenazate (B1666992). Research has delved into its toxicity across different ecological compartments, from aquatic to terrestrial ecosystems.
Aquatic Organisms (Fish, Invertebrates)
Bifenazate and its degradates, including this compound (also referred to as D3598), are recognized for their toxicity to aquatic life. greenbook.net Studies indicate that bifenazate is categorized as highly toxic to freshwater fish and aquatic invertebrates on an acute basis. echemi.com The degradate D3598, this compound, appears to be even more toxic than the parent compound to these organisms. regulations.gov
For instance, one of the major degradation products of bifenazate, D3598, is approximately 10 times more toxic than bifenazate itself to freshwater fish and aquatic invertebrates. regulations.gov This heightened toxicity of the metabolite necessitates its inclusion in risk assessments for aquatic ecosystems. nih.gov Exposure to bifenazate has been shown to induce severe cardiotoxicity in zebrafish embryos, highlighting its potential adverse effects on aquatic vertebrates. researchgate.net
A high acute risk to both aquatic invertebrates and fish has been identified for the metabolite D3598. nih.gov While chronic data for fish is not always available, the significant acute toxicity of this compound suggests a potential for chronic risk to aquatic animals which cannot be dismissed. regulations.gov
Table 1: Acute Toxicity of Bifenazate and its Metabolite to Aquatic Organisms
| Organism Type | Compound | LC50/EC50 | Toxicity Classification |
| Freshwater Fish | Bifenazate | 0.58-0.76 ppm | Highly Toxic |
| Aquatic Invertebrates | Bifenazate | 0.50 ppm | Highly Toxic |
| Freshwater Fish & Invertebrates | This compound (D3598) | ~10x more toxic than bifenazate | High Acute Risk |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration of a chemical that causes a specified effect in 50% of a test population.
Terrestrial Invertebrates (e.g., Earthworms, Non-Target Arthropods)
The impact of this compound extends to terrestrial invertebrates, which play crucial roles in soil health and ecosystem functioning. While bifenazate is considered to have a low risk for earthworms, the effects of its metabolites are also a consideration. nih.gov One study reported an LC50 for the metabolite D3598 in earthworms to be 185 mg/kg of dry soil. slideshare.net
Research has also highlighted that certain pesticides can negatively affect earthworm populations by causing damage to their DNA and reducing weight gain. thenewlede.org Although bifenazate itself may be less toxic to some beneficial arthropods compared to other miticides, non-target effects have been observed. regulations.govresearchgate.net For example, a high in-field risk to the non-target arthropod Typhlodromus pyri was concluded at the tier 1 level for all representative uses of bifenazate. nih.gov
Pollinators (e.g., Honey Bees) and Associated Risks
As an insecticide, bifenazate and by extension its metabolite this compound, are toxic to honey bees. regulations.gov Both acute and chronic exposure to bifenazate pose a risk to these crucial pollinators. regulations.gov A reported acute contact LD50 for bifenazate in honey bees is 8.5 µ g/bee . greenbook.net Another study reported an acute contact LD50 of over 99.7 µg a.i./bee. regulations.gov
The European Food Safety Authority (EFSA) has identified a need for further data on the acute and chronic toxicity of bifenazate to honeybees, as well as its effects on honeybee brood and larvae. nih.gov The lack of a standardized risk assessment scheme for chronic toxicity in adult honeybees and bee brood has made it difficult to finalize the risk assessment for these organisms. nih.gov
Table 2: Toxicity of Bifenazate to Honey Bees
| Exposure Route | LD50 |
| Acute Contact | 8.5 µ g/bee |
| Acute Contact | >99.7 µg a.i./bee |
| 48-hr Oral | >100 µ g/bee |
Note: LD50 (Lethal Dose, 50%) is the amount of a substance that is lethal to 50% of a test population.
Avian Species (Birds)
Ecotoxicological data indicates that bifenazate poses a risk to avian species. It is classified as slightly toxic to birds on an acute oral basis and moderately toxic on a subacute dietary basis. echemi.com The acute oral LD50 for Bobwhite Quail is 1142 mg/kg, while the dietary LC50 values are 2298 mg/kg for Bobwhite Quail and 726 mg/kg for Mallard Ducks. greenbook.netechemi.com
Risk assessments have predicted both acute and chronic risks to birds from the use of bifenazate. regulations.gov Concerns have been raised about the risk to earthworm-eating birds from secondary poisoning. nih.gov
Table 3: Avian Toxicity of Bifenazate
| Species | Test Type | Value |
| Bobwhite Quail | Acute Oral LD50 | 1142 mg/kg |
| Bobwhite Quail | Dietary LC50 | 2298 mg/kg |
| Mallard Duck | Dietary LC50 | 726 mg/kg |
Mammalian Species (Non-Human)
Bifenazate is categorized as practically nontoxic to small mammals on an acute oral basis, with an LD50 greater than 5000 mg/kg. echemi.com However, chronic risk to mammals has been predicted for all uses of bifenazate, even at the lowest single application rates. regulations.gov These predictions are based on effects such as body weight changes observed in parental male and female rats. regulations.gov
Non-Target Plants
Based on available toxicity data and current application rates, the risk to non-target plants from bifenazate is not expected to be significant. regulations.gov A low risk to non-target terrestrial higher plants was concluded for all representative uses assessed. researchgate.net Bifenazate is generally considered safe for sensitive flower parts and does not typically cause phytotoxicity. galchimia.com
Effects on Environmental Microbiota
The introduction of pesticides into the environment can have unintended consequences for non-target organisms, including the vast and diverse communities of microorganisms that are fundamental to ecosystem health and function. Understanding the effects of bifenazate and its transformation products, such as this compound, on soil and aquatic microbiota is a critical component of a comprehensive environmental impact assessment.
Soil Microorganism Activity and Community Composition
Pesticides have the potential to alter the structure and function of soil microbial communities, which play a vital role in nutrient cycling, decomposition of organic matter, and soil formation. cabidigitallibrary.org The impact of pesticides on these communities can vary, with some studies showing inhibitory effects on microbial respiration and enzyme activities at high application rates, while others report negligible or transient effects at normal field concentrations. cabidigitallibrary.org Factors such as the type of pesticide, application dose, and soil characteristics can influence the extent of these effects. cabidigitallibrary.orgresearchgate.net For instance, some herbicides have been shown to negatively affect bacteria involved in ammonification and soil dehydrogenase activity, particularly at higher-than-recommended doses. mdpi.com Conversely, certain agricultural practices, like the application of specific insecticides, have been observed to increase the abundance of functional genes related to carbon cycling in acidic soils. nih.gov
Aquatic Microbial Degradation Potential
The fate of pesticides in aquatic environments is significantly influenced by microbial degradation. Bifenazate itself is known to dissipate rapidly in aquatic systems through hydrolysis and photolysis. regulations.gov Its degradation leads to the formation of several products, including this compound (also referred to as D3598). regulations.govregulations.gov
This compound is considered a major degradation product of bifenazate. medchemexpress.com The hydrolysis of this compound is pH-dependent, with estimated half-lives (DT50s) of 58, 50, 18, and 0.28 hours at pH 4, 5, 7, and 9, respectively. fao.org This indicates a faster degradation in neutral to alkaline conditions. While these hydrolysis rates are established, specific studies detailing the microbial contribution to the degradation of this compound in aquatic environments are not extensively covered in the available literature. Further data on aerobic aquatic metabolism would be beneficial to reduce uncertainties in exposure assessments. regulations.gov
Ecological Risk Assessment Methodologies
Ecological risk assessment for pesticides like bifenazate and its metabolite this compound is a structured process that evaluates the potential adverse effects on the environment. This process involves modeling environmental concentrations, characterizing potential risks to various organisms, and identifying areas of uncertainty.
Modeling Environmental Concentrations and Exposure Pathways
To estimate the potential exposure of non-target organisms to bifenazate and its metabolites, regulatory agencies and researchers utilize various environmental fate and transport models. These models predict the Estimated Environmental Concentrations (EECs) in different environmental compartments, such as soil and water.
For surface water, models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS), often used in conjunction as PRZM/EXAMS, are employed. federalregister.gov A tiered approach is often used, starting with a screening-level model like FIRST (a subset of PRZM/EXAMS) before moving to the more complex Tier 2 PRZM/EXAMS. federalregister.gov For groundwater, the Screening Concentration in Ground Water (SCI-GROW) model is utilized. federalregister.gov
These models consider various factors, including the pesticide's application rate, properties, and environmental conditions. For instance, an assessment based on one application of bifenazate on hops at a maximum rate of 0.75 lb active ingredient per acre per year, assuming complete conversion to a degradate, resulted in estimated EECs for acute exposures of 18 parts per billion (ppb) for surface water and less than 1 part per trillion (ppt) for groundwater. federalregister.gov Chronic exposure EECs were estimated to be 5 ppb for surface water and < 1 ppt (B1677978) for groundwater. federalregister.gov Another assessment for succulent peas and beans indicated that the highest Estimated Drinking Water Concentrations (EDWC) for bifenazate and a degradation product were not expected to exceed 37.3 µg/L for the daily peak and 11.2 µg/L for the annual average. regulations.gov
The highest environmental exposure concentrations are associated with multiple aerial applications at high rates. regulations.gov For example, two aerial applications of bifenazate at 0.75 lb a.i./A on dried beans in Illinois were identified as a high-exposure scenario. regulations.gov
Characterization of Potential Ecological Risks
The characterization of ecological risk involves comparing the estimated environmental concentrations with the known toxicity of the substance to different organisms. For bifenazate and its metabolites, potential risks have been identified for several groups of organisms.
The U.S. Environmental Protection Agency (EPA) has identified potential ecological risk concerns, particularly for mammals, as well as freshwater and marine invertebrates and birds. regulations.gov These concerns are often driven by the toxicity of a bifenazate degradate, leading to chronic risks for these taxa. regulations.gov Crops associated with risk exceedances when assuming maximum application rates include beans, potatoes, cucurbits, fruiting vegetables, and grapes, among others. regulations.gov
While bifenazate is generally considered immobile in the environment and dissipates rapidly in aquatic settings, the degradate this compound (D3598) has been shown to be more toxic than the parent compound to freshwater fish and aquatic invertebrates. regulations.gov This highlights the importance of including major metabolites in the risk assessment. Due to the lack of chronic data for fish, potential chronic risks to aquatic animals cannot be dismissed. regulations.gov
A summary of risk assessment findings is presented in the table below:
| Taxa of Concern | Risk Type | Driving Factor |
| Mammals | Chronic | Toxicity of bifenazate degradate |
| Freshwater Invertebrates | Chronic | Toxicity of bifenazate degradate |
| Marine Invertebrates | Chronic | Toxicity of bifenazate degradate |
| Birds | Chronic | Toxicity of bifenazate degradate |
| Aquatic Animals | Potential Chronic | Higher toxicity of D3598; data gaps for chronic fish toxicity |
Data Gaps and Uncertainties in Environmental Risk Assessment
Key identified data gaps include:
Toxicity of Metabolites : There is a need for further toxicological data for several metabolites, including this compound (D3598). nih.goveuropa.eu The finalization of the toxicological assessment for these metabolites is pending. nih.gov
Risk to Soil Microorganisms : A data gap has been specifically identified for the risk assessment concerning soil microorganisms. researchgate.netnih.gov
Aquatic Organisms : The aquatic risk assessment for bifenazate and its relevant metabolites could not be finalized for certain uses due to the absence of suitable exposure estimates. nih.gov
Groundwater Monitoring : A data gap was identified for a monitoring method for bifenazate in groundwater. researchgate.net
Aerobic Metabolism : To refine drinking water assessments and reduce uncertainties in exposure models, additional data on aerobic soil and aquatic metabolism are needed. regulations.gov
These uncertainties mean that risk assessments may need to rely on assumptions, such as assuming complete conversion of the parent compound to a more toxic metabolite, which was done in one assessment for D1989. federalregister.gov Addressing these data gaps through further research is crucial for a more complete and refined understanding of the environmental risks posed by this compound.
Biotic Interactions and Acaricidal Mechanisms of Bifenazate Diazene
Metabolic Fate in Target Organisms (Mites)
Bifenazate (B1666992) itself is considered a pro-acaricide, meaning it is converted into a more active form within the mite's body. core.ac.uk This metabolic conversion is a key aspect of its selectivity and effectiveness.
Transformation within Mite Species
Within mite species such as Tetranychus urticae (two-spotted spider mite) and Panonychus citri (citrus red mite), bifenazate is metabolized into its principal active metabolite, bifenazate-diazene (also referred to as diazene). nih.govtandfonline.comagriculturejournals.cz This transformation is a process of mild oxidation. fao.org Studies have shown that both bifenazate and this compound exhibit high toxicity to all life stages of these mites. nih.govresearchgate.net The conversion to this compound is crucial for the acaricidal activity, and both compounds contribute to the rapid paralytic effect observed in mites. nih.govresearchgate.net
The metabolism of bifenazate appears to be different in mites compared to insects, which may contribute to its high selectivity as an acaricide. researchgate.netresearchgate.net In mites, a significant portion of the metabolites are found in the water-soluble fraction, with this compound being a primary component. researchgate.net
Identification of Mite-Specific Metabolites
The primary and most significant mite-specific metabolite of bifenazate is this compound. nih.govtandfonline.com This metabolite is readily formed through the oxidation of the parent compound. fao.org In addition to this compound, other metabolites have been identified in metabolic studies, although their contribution to toxicity is less clear. These can include hydroxylated forms of both bifenazate and this compound, as well as various conjugates. fao.org For instance, in Tetranychus urticae, a highly mobile metabolite, distinct from this compound, has been observed in mitochondrial extracts and is speculated to be a key active metabolite within spider mites. researchgate.net
| Parent Compound | Primary Active Metabolite | Other Potential Metabolites |
| Bifenazate | This compound | 4-hydroxy bifenazate, 4-hydroxy this compound, 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl |
Mechanisms of Action in Mites
The acaricidal effect of bifenazate and its active metabolite, this compound, is primarily neurotoxic, although evidence also points to a mitochondrial target. core.ac.ukresearchgate.netkenvos.com
Neurophysiological Modulation (e.g., GABA Receptor Synergism)
Bifenazate and this compound act on the nervous system of mites, inducing rapid paralysis. nih.govresearchgate.netkenvos.com Their primary mode of action is the modulation of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system of arthropods. kenvos.comcabidigitallibrary.org
Specifically, bifenazate acts as a positive allosteric modulator of the GABA-gated chloride channel. nih.govresearchgate.netcaymanchem.com It binds to a site on the receptor that is distinct from the GABA binding site. nih.govresearchgate.net This binding causes a conformational change in the receptor, which enhances the effect of GABA. nih.govresearchgate.net Studies on the Tetranychus urticae GABA receptor (TuGABAR) have shown that bifenazate and its diazene (B1210634) metabolite significantly increase the receptor's response to GABA. For example, 30 μM of bifenazate was found to shift the EC50 of GABA from 24.8 μM to 4.83 μM, while the diazene metabolite shifted it to 10.8 μM. nih.govresearchgate.net This synergistic action leads to an increased influx of chloride ions into the nerve cell, causing hyperpolarization and ultimately inhibiting nerve signal transmission, resulting in paralysis. nih.govresearchgate.net
| Compound | Effect on GABA Receptor | Change in GABA EC50 |
| Bifenazate (30 μM) | Positive Allosteric Modulator | From 24.8 μM to 4.83 μM |
| This compound (30 μM) | Positive Allosteric Modulator | From 24.8 μM to 10.8 μM |
Cellular and Molecular Targets
While the GABA receptor is a key target, there is also substantial evidence pointing to a mitochondrial site of action for bifenazate. core.ac.ukresearchgate.netuva.nl Genetic studies have linked bifenazate resistance in Tetranychus urticae to mutations in the mitochondrially encoded cytochrome b (cytb) gene. core.ac.ukresearchgate.netbiotaxa.org This suggests that bifenazate, or its metabolites, may inhibit the mitochondrial electron transport chain at complex III, specifically at the Qo site of cytochrome b. core.ac.ukresearchgate.netmedchemexpress.com
Biochemical evidence has shown a physical interaction between radiolabeled bifenazate and mitochondrial complex III in T. urticae. researchgate.net However, studies on bifenazate-resistant strains with mutations in their GABA receptors did not find a link to resistance, further supporting the mitochondrial target theory. researchgate.net It is possible that the neurotoxic effects observed are a downstream consequence of mitochondrial dysfunction, or that bifenazate possesses a dual mode of action.
Studies on Acaricide Resistance and Cross-Resistance
The development of resistance to acaricides is a significant concern in pest management. Bifenazate has shown no cross-resistance with several other classes of acaricides, including tebufenpyrad, etoxazole (B1671765), fenbutatin oxide, and dicofol. nih.govresearchgate.netresearchgate.net This makes it a valuable tool for resistance management programs. kenvos.com
However, resistance to bifenazate itself has been documented and is primarily associated with target-site mutations. core.ac.ukuva.nl The resistance is linked to point mutations in the mitochondrial cytochrome b gene, which is inherited maternally. core.ac.ukuva.nlbiotaxa.org This non-Mendelian, maternally inherited resistance is a unique characteristic among arthropods. uva.nl
Furthermore, cross-resistance has been observed between bifenazate and acequinocyl (B1664961), another acaricide that inhibits the Qo site of mitochondrial complex III. core.ac.uk This finding provides additional support for the mitochondrial target of bifenazate. In some field populations of T. urticae, resistance to bifenazate has been noted, although it may be effective against adults that have developed resistance to other acaricides like etoxazole and pyridaben (B1679940). mdpi.com
Mechanisms of Resistance Development to Bifenazate and this compound
The development of resistance to bifenazate, a pro-acaricide that is metabolized into its active form, this compound, in mite populations is a significant concern in pest management. core.ac.ukresearchgate.net Research has identified two primary mechanisms through which mites, particularly the two-spotted spider mite (Tetranychus urticae), develop resistance: target-site insensitivity and enhanced metabolic detoxification. core.ac.ukcabidigitallibrary.org
Initially, the mode of action of bifenazate was thought to be neurotoxic, potentially acting on GABA-gated chloride channels. researchgate.netnih.gov Bifenazate and its metabolite, diazene, were shown to act as positive allosteric modulators of the T. urticae GABA receptor, enhancing the receptor's response to GABA. nih.govresearchgate.net However, the primary mechanism of high-level resistance observed in the field points towards a different target. researchgate.netresearchgate.net
The most significant resistance mechanism is target-site insensitivity resulting from mutations in the mitochondrial genome. researchgate.netuva.nl Studies have demonstrated that bifenazate resistance is inherited maternally, a pattern that strongly suggests the involvement of a mitochondrially encoded target site. researchgate.netuva.nl This led to the discovery that bifenazate and its active metabolite, this compound, act as inhibitors of the mitochondrial electron transport chain at Complex III, specifically at the Qo site of cytochrome b (cytb). core.ac.ukresearchgate.net Mutations within the cytb gene prevent the active compound from binding effectively, thus rendering the acaricide ineffective. core.ac.uksci-hub.se The rapid fixation of these mitochondrial mutations in mite populations can be accelerated by genetic bottlenecking during the transmission of mitochondria to eggs, explaining the swift development of field resistance. uva.nl
A secondary mechanism contributing to resistance is enhanced metabolic detoxification. cabidigitallibrary.orgresearchgate.net This involves the upregulation of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). cabidigitallibrary.orgsci-hub.seplos.org These enzymes can metabolize and neutralize the acaricide before it reaches its target site. researchgate.net For instance, certain P450 enzymes have been shown to hydroxylate bifenazate, breaking it down into a less toxic form. researchgate.net While target-site mutations often confer very high levels of resistance, metabolic resistance can also contribute significantly, sometimes in combination with target-site modifications, leading to a polygenic resistance profile. researchgate.net
Interestingly, bifenazate is considered a pro-acaricide, meaning it requires activation in vivo to become toxic. core.ac.ukresearchgate.net Esterase enzymes are thought to be responsible for this activation, converting bifenazate to the active this compound. researchgate.netresearchgate.net This adds a layer of complexity, as alterations in the activity of these activating enzymes could theoretically influence the compound's efficacy.
Cross-Resistance Patterns with Other Acaricides
Cross-resistance occurs when resistance to one pesticide confers resistance to another, often due to a shared mode of action or resistance mechanism. In the case of bifenazate, cross-resistance patterns are directly linked to its mechanism of action as a mitochondrial Complex III inhibitor.
Significant cross-resistance has been documented between bifenazate and acequinocyl, another acaricide that inhibits the Qo site of Complex III. core.ac.ukresearchgate.net Strains of T. urticae with mutations in the cytochrome b gene that confer resistance to bifenazate often show resistance to acequinocyl as well. core.ac.ukekb.eg This maternally inherited cross-resistance further solidifies the role of cytochrome b as the primary target for both compounds. core.ac.uk
However, the relationship is not always straightforward. Some cytochrome b mutations provide resistance to bifenazate but not to acequinocyl. researchgate.net Conversely, resistance to acequinocyl in some mite populations is primarily driven by P450-mediated detoxification, which can also confer a degree of cross-resistance to bifenazate. researchgate.net
Studies have also investigated cross-resistance with acaricides from different chemical classes and with different modes of action. A bifenazate-resistant strain of T. urticae showed a lack of cross-resistance to many other acaricides, highlighting its unique target site among older chemistries. researchgate.net Research has shown no cross-resistance in mites resistant to tebufenpyrad, etoxazole, fenbutatin oxide, and dicofol. researchgate.netnih.gov Similarly, no cross-resistance was found between bifenazate (a Complex III inhibitor) and cyenopyrafen (B1258504) (a Complex II inhibitor). researchgate.netnih.gov
Conversely, some field populations with resistance to etoxazole and pyridaben have also exhibited resistance to bifenazate, suggesting the potential for multiple resistance mechanisms within the same population. mdpi.com
The table below summarizes observed cross-resistance patterns for bifenazate in resistant mite populations.
| Acaricide | Mode of Action Group (IRAC) | Cross-Resistance with Bifenazate | Reference |
|---|---|---|---|
| Acequinocyl | 21A (METI-III) | Positive | core.ac.ukresearchgate.netekb.eg |
| Cyenopyrafen | 25B (METI-II) | None Observed | researchgate.netnih.gov |
| SYP-9625 | 25B (METI-II) | None Observed | researchgate.netnih.gov |
| Tebufenpyrad | 21A (METI-I) | None Observed | nih.gov |
| Etoxazole | 10B (Mite growth inhibitor) | Observed in some field populations | nih.govmdpi.com |
| Fenbutatin oxide | 12B (Organotin miticide) | None Observed | nih.gov |
| Dicofol | 2B (Organochlorine) | None Observed | nih.gov |
| Pyridaben | 21A (METI-I) | Observed in some field populations | mdpi.com |
Molecular Basis of Resistance
The molecular underpinnings of resistance to bifenazate are primarily centered on genetic modifications within the mitochondrial gene encoding cytochrome b (cytb) and the overexpression of genes related to metabolic detoxification. sci-hub.seresearchgate.net
Target-Site Mutations: The most well-documented mechanism is the presence of point mutations in the cytb gene. These mutations alter the amino acid sequence of the protein, specifically within the Qo binding pocket where bifenazate acts. core.ac.ukuva.nl This alteration reduces the binding affinity of the acaricide, leading to insensitivity. Several key mutations have been identified in resistant T. urticae and Panonychus citri populations worldwide. uva.nlsci-hub.se The complete maternal inheritance of bifenazate resistance is a direct consequence of the mitochondrial location of the cytb gene. researchgate.net
The table below details some of the specific amino acid substitutions in cytochrome b that have been linked to bifenazate resistance.
| Mutation | Location in Cytochrome b | Effect | Reference |
|---|---|---|---|
| G126S | Qo pocket (cd1 helix) | Confers resistance to bifenazate and cross-resistance to acequinocyl | sci-hub.seresearchgate.net |
| G132A | Qo pocket | Confers resistance to bifenazate but not acequinocyl | researchgate.net |
| G134S | Qo pocket (cd1 helix) | Confers resistance to bifenazate | core.ac.uk |
| I144T | Qo pocket (cd1 helix) | Found in combination with G134S in a resistant strain | core.ac.uk |
| L258F | Qo pocket | Confers resistance to bifenazate and acequinocyl | researchgate.net |
| D252N | Qo pocket | Identified in combination with G126S in a resistant strain | researchgate.net |
Metabolic Resistance: Metabolic resistance involves the enhanced activity of detoxification enzymes, which break down bifenazate before it can exert its toxic effect. The primary enzyme families implicated are Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, Glutathione S-transferases (GSTs) and Carboxylesterases (CarEs). cabidigitallibrary.orgsci-hub.senih.gov
Studies have shown that the overexpression of P450 genes is a key factor in some bifenazate-resistant mite populations. researchgate.netresearchgate.net For example, the specific enzyme CYP392A11 has been functionally confirmed to metabolize bifenazate through hydroxylation. researchgate.net In some cases, high levels of resistance are achieved through a combination of target-site mutations and increased P450-mediated detoxification. researchgate.net Synergist studies using piperonyl butoxide (PBO), a known P450 inhibitor, can help confirm the role of these enzymes in resistance. researchgate.net Increased activity of GSTs and CarEs has also been observed in mite populations resistant to various pesticides, and while their specific role in bifenazate resistance is less defined than that of P450s, they are considered part of the general metabolic defense system of the mite. cabidigitallibrary.orgsci-hub.senih.gov
Advanced Research Perspectives and Future Directions for Bifenazate Diazene Studies
Development of Novel Analytical Approaches
The accurate detection and quantification of bifenazate-diazene and its related compounds are fundamental to understanding its environmental impact. Future research will increasingly rely on sophisticated analytical methodologies that offer higher sensitivity, specificity, and throughput.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and quantifying known and unknown metabolites. ccamp.res.in Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have already been established for the analysis of bifenazate (B1666992) and this compound in various matrices like apples and citrus fruits. acs.orgresearchgate.net These methods offer high sensitivity with limits of quantification (LOQ) often around 0.01 mg/kg. acs.orgresearchgate.net
Future research will likely leverage the capabilities of HRMS instruments like the Q-Exactive and Exploris 240 Orbitrap for untargeted metabolite profiling. ccamp.res.in This approach allows for a broader screening of potential transformation products in complex biological and environmental samples. By comparing the metabolite profiles of control and treated samples, researchers can identify novel metabolites and gain a deeper understanding of the biotransformation pathways. ccamp.res.in The use of advanced software like SIEVE 2.2 can aid in the analysis of the vast datasets generated by HRMS. ccamp.res.in
A significant challenge in the analysis of this compound is its potential to convert to bifenazate in the ion source of the mass spectrometer. eurl-pesticides.eu This can lead to inaccurate quantification. Future methods will need to address this by either stabilizing the compounds, for example through the use of ascorbic acid to reduce this compound back to bifenazate for a total residue analysis, or by developing chromatographic and mass spectrometric conditions that minimize this in-source transformation. eurl-pesticides.euresearchgate.net
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Matrix | Analytes | LOQ (mg/kg) | Average Recoveries (%) | RSD (%) | Reference |
| Apples | Bifenazate, this compound | 0.01 | 88.4–104.6 | 1.3–10.5 | acs.orgnih.gov |
| Citrus | Bifenazate, this compound | 0.01 | 83–100 | 0.59–11.8 | researchgate.net |
Automation and Miniaturization in Residue Analysis
The demand for high-throughput analysis of pesticide residues is driving the adoption of automation and miniaturization. usda.gov Traditional methods can be time-consuming and labor-intensive. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and has been successfully applied to the extraction of bifenazate and this compound. researchgate.netresearchgate.net
Future developments will focus on automating the QuEChERS procedure and other sample preparation steps. This will not only increase sample throughput but also improve the reproducibility and accuracy of the results by minimizing human error. usda.gov Miniaturization of sample sizes, analyzing test portions of around 100 mg, is another trend that reduces solvent consumption and waste generation, making the analytical process more environmentally friendly. usda.gov However, ensuring that these small subsamples are representative of the whole is a critical consideration that requires careful validation. usda.gov
In Silico Modeling and Predictive Tools for Environmental Fate
Computational models are becoming indispensable tools for predicting the environmental behavior of pesticides and their metabolites, helping to fill data gaps and guide experimental studies.
Quantitative Structure-Activity Relationships (QSARs) for Degradation
Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activity. nih.govmst.dk These models can be used to predict the degradation rates of compounds like this compound in various environmental compartments.
Developing robust QSAR models requires a large and high-quality dataset of experimental values. conicet.gov.ar The models are built by calculating a wide range of molecular descriptors that capture the structural and electronic features of the molecules and then using statistical methods to find correlations with the property of interest, such as degradation half-life. conicet.gov.arnih.gov The applicability domain of a QSAR model defines the chemical space for which the model provides reliable predictions. conicet.gov.ar For this compound, QSARs could be developed to predict its degradation through processes like hydrolysis and photolysis, based on its molecular structure.
Environmental Fate and Transport Models for Complex Systems
Environmental fate and transport models simulate the movement and transformation of chemicals in the environment. researchgate.net These models, such as the First Index Reservoir Screening Tool (FIRST) and the Screening Concentration in Ground Water (SCI-GROW) model, are used by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to estimate environmental concentrations of pesticides in water bodies. federalregister.govfederalregister.gov
These models incorporate data on the physical, chemical, and fate characteristics of the compound, including its degradation rates and mobility. federalregister.govfederalregister.gov For bifenazate and its degradates, these models have been used to estimate drinking water concentrations. federalregister.govfederalregister.gov Future research will likely focus on developing more sophisticated and spatially explicit models that can better capture the complexities of real-world environmental systems. This includes incorporating factors like variable weather patterns, soil types, and agricultural practices to provide more accurate predictions of the environmental concentrations of this compound.
Table 2: Estimated Drinking Water Concentrations (EDWCs) for Bifenazate based on EPA Models
| Water Source | Estimated Concentration (ppb) | Model(s) Used | Reference |
| Surface Water | 11.2 | FIRST | federalregister.govfederalregister.gov |
| Ground Water | 0.044 | SCI-GROW | federalregister.govfederalregister.gov |
Comprehensive Biotransformation Network Elucidation
The metabolism of bifenazate proceeds primarily through the oxidation of the hydrazine (B178648) moiety to form this compound. federalregister.govfederalregister.gov This is then further metabolized to other products. federalregister.govfederalregister.gov While the major transformation products are known, a complete picture of the biotransformation network is still emerging.
Future research will aim to create a comprehensive map of all the metabolic pathways of bifenazate in different organisms and environmental systems. This will involve a combination of advanced analytical techniques, such as HRMS for metabolite identification, and in silico prediction tools. researchgate.net Databases like enviPath can be a valuable resource, as they contain information on the biodegradation pathways of pesticides. researchgate.net
Identification of Unknown Transformation Products
While this compound is a well-documented metabolite, the full spectrum of bifenazate's transformation is not completely understood. Bifenazate undergoes mild oxidation to form this compound, but further degradation leads to a variety of other products. fao.org The specific byproducts generated can vary depending on the environmental medium and conditions. researchgate.netnih.gov
Research has identified several minor byproducts in addition to this compound. In studies on apples, minor metabolites such as this compound oxide and 4-methoxybiphenyl (B1664174) were detected. fao.org In maize, the metabolic breakdown is more extensive, yielding metabolites like A1530S and isopropyl (4-methoxybiphenyl-3-yl)carbamate, which can be more pertinent residues than the parent compound in certain parts of the plant. nih.gov
An EPA assessment has also listed several major and minor degradation products of bifenazate found in soil and water, including:
[1,1'-Biphenyl]-3,4-diol (D9472)
4-methoxybiphenyl (D1989)
4-methoxy-[1,1'-biphenyl]-3-ol (D9963)
[1,1'-Biphenyl]-4-ol (A1530)
desmethyl D3598 (this compound) regulations.gov
Future research should aim to systematically identify and quantify these and other potentially unknown transformation products across a wider range of conditions to build a comprehensive degradation map. This is crucial as some of these minor products may possess unique toxicological properties.
Pathways in Diverse Biological and Environmental Systems
The transformation pathway of bifenazate to this compound and its subsequent degradation is highly dependent on the system in which it occurs.
In Water: Bifenazate's transformation in aqueous environments is influenced by pH, light, and oxygen. In water, it undergoes both autoxidation in the dark and photolysis when exposed to light. researchgate.net The initial step is an oxidation reaction that produces this compound, which then hydrolyzes to form methoxy- and hydroxy-biphenyls. fao.org The stability of this compound itself is pH-dependent, with estimated degradation half-times (DT50) of 58 hours at pH 4, 50 hours at pH 5, 18 hours at pH 7, and a rapid 0.28 hours at pH 9. fao.org
On Plant Surfaces: The degradation pathway on plants is influenced by the plant's physiology. On the skin of green peppers, bifenazate disappears at rates similar to those in water, suggesting that water content and transpiration from the vegetable play a significant role. researchgate.netnih.gov this compound was the main degradation product under these conditions. researchgate.net In contrast, on an inert paraffinic wax film, degradation was extremely slow, highlighting that wax is not a suitable model for mimicking photolysis on plant surfaces. researchgate.netnih.gov
In Animals: Metabolism studies in animals like rats and lactating goats show that bifenazate is readily converted to this compound. fao.org Further metabolism involves hydroxylation of the biphenyl (B1667301) rings and the formation of glucuronide and sulphate conjugates. fao.org In lactating goats, residues of bifenazate and this compound were found in milk, muscle, and fat, with fat tissue showing the highest concentration. fao.org The major metabolite identified in goat liver was 4-hydroxybiphenyl glucuronide. fao.org
| Condition | Process | Half-life (t1/2) | Primary Product | Source |
|---|---|---|---|---|
| pH 5.7 Water | Autoxidation (Dark) | 34 hours | This compound | researchgate.net |
| pH 5.7 Water | Photolysis | 17 hours | This compound | researchgate.net |
| Acetonitrile (B52724) | Photodegradation (with O2) | 2 hours | This compound | researchgate.net |
| Green Pepper Skin | Degradation (Dark) | 34 hours | This compound | researchgate.net |
| Green Pepper Skin | Photolysis | 23 hours | This compound | researchgate.net |
| Apples | Degradation | 4.3 - 7.8 days | This compound | acs.org |
Refined Ecotoxicological Assessments
While bifenazate is noted for its low toxicity to mammals, its effects, and those of its primary metabolite this compound, on non-target environmental organisms require more detailed investigation. nih.gov
Chronic and Sublethal Effects on Sensitive Environmental Receptors
Sublethal concentrations of pesticides can significantly impact the biology and population dynamics of non-target species. nih.govinrae.fr
Invertebrates: Studies on the target pest, the spider mite, provide insight into potential sublethal effects on other non-target arthropods. Exposure to sublethal concentrations of bifenazate has been shown to significantly reduce the survival rate, oviposition period, fecundity, and longevity of various mite species, including Tetranychus urticae, Panonychus citri, and Tetranychus truncatus. nih.govinrae.frresearchgate.net For example, in T. urticae, sublethal doses decreased fecundity per female by as much as 89.2%. researchgate.net While bifenazate and its metabolite diazene (B1210634) showed high toxicity to target mites, they were found to be less harmful to predatory mites such as Phytoseiulus persimilis and Neoseiulus californicus, which are important biological control agents. researchgate.net However, other studies on the predatory mite Amblyseius swirskii found that bifenazate exposure significantly reduced oviposition days and key population growth parameters like the intrinsic rate of increase. bioone.org
Aquatic Organisms: The toxicity of bifenazate and its metabolites to aquatic life is a key area for further research. One assessment noted that the degradate this compound (D-3598) appears to be more toxic than the parent compound to freshwater fish and aquatic invertebrates, and that a potential chronic risk to these organisms cannot be ruled out. regulations.gov Recent studies using zebrafish models have indicated that bifenazate exposure can cause immunotoxicity and cardiotoxicity. researchgate.netresearchgate.net
| Organism | Type of Effect | Finding | Source |
|---|---|---|---|
| Tetranychus urticae (Two-spotted spider mite) | Reproductive | Reduced fecundity (up to 89.2%) and longevity (up to 83.1%) | researchgate.net |
| Panonychus citri (Citrus red mite) | Reproductive & Enzymatic | Decreased fecundity; inhibition of CYP450 activity | nih.gov |
| Tetranychus truncatus (Spider mite) | Life-table Parameters | Reduced survival rate, oviposition period, and fecundity | inrae.fr |
| Amblyseius swirskii (Predatory mite) | Population Growth | Reduced intrinsic rate of increase (rm) and net reproductive rate (R0) | bioone.org |
| Zebrafish (Danio rerio) | Physiological | Induces immunotoxicity and cardiotoxicity | researchgate.netresearchgate.net |
Biodiversity Impact and Ecosystem-Level Assessment
The impact of pesticides extends beyond direct toxicity to individual species, potentially affecting community structure and ecosystem functioning. oikosjournal.org The selective toxicity of bifenazate and this compound can alter predator-prey dynamics. While it is highly effective against phytophagous mites, its relative safety for some predatory mites could be seen as beneficial for integrated pest management programs. researchgate.net However, negative sublethal effects on other beneficial predators, like Amblyseius swirskii, could disrupt the natural biological control of pests. bioone.org
Synergistic and Antagonistic Interactions in Environmental Systems
In agricultural environments, organisms are rarely exposed to a single chemical. The co-occurrence of multiple pesticides and contaminants can lead to interactive toxicological effects that are not predictable from single-chemical studies. nih.gov
Co-occurrence with Other Pesticides and Environmental Contaminants
Monitoring studies have confirmed the co-occurrence of bifenazate and this compound with other pesticides in various crops.
In citrus , residues of bifenazate (defined as the sum of the parent compound and this compound) have been monitored alongside the acaricide etoxazole (B1671765) . nih.gov
In apples , a multiresidue method was developed to simultaneously detect bifenthrin , bifenazate, and this compound. acs.org
The presence of these mixtures in food products and the environment necessitates a deeper understanding of their combined toxicity.
A study on the joint toxicity of bifenazate and the acaricide propargite on T. urticae found a synergistic effect. researchgate.net The mixture, particularly at a 5:1 ratio of bifenazate to propargite, was more toxic than either compound alone. researchgate.net This synergistic action was linked to the inhibition of detoxification enzymes, specifically glutathione (B108866) S-transferase (GST), in the mites. researchgate.net Such interactions are critical for risk assessment, as mixtures commonly found in the environment could pose a greater risk than predicted for individual substances. nih.gov Future research should expand to investigate interactions between this compound and other common agricultural chemicals to better reflect real-world exposure scenarios.
Cumulative Environmental Effects
Persistence and Degradation in Environmental Compartments
Bifenazate itself is generally considered not to be persistent in the environment. regulations.govherts.ac.uk It is known to dissipate rapidly in aquatic settings through both hydrolysis and aqueous photolysis. regulations.govregulations.gov Its degradation in soil is also rapid, particularly in the absence of light, making soil photolysis an insignificant pathway for dissipation. regulations.govregulations.gov
The primary metabolite, this compound (also designated as D3598), is formed through the oxidation of the hydrazine moiety of bifenazate. federalregister.govfederalregister.gov Research from laboratory soil incubations has shown that this compound exhibits very low to low persistence. nih.gov For instance, in one study, this compound reached a maximum of 85.5% of the applied radioactivity before degrading further. nih.gov While this compound's persistence is limited, other degradation products of bifenazate, such as D1989, have demonstrated low to moderate persistence, with a reported half-life of 24.4 days in loamy sand soil. nih.govregulations.gov The degradation of bifenazate leads to a variety of major and minor products, highlighting a complex degradation pathway. regulations.govregulations.gov
Table 1: Key Degradation Products of Bifenazate and their Environmental Persistence
| Compound Name | Designation | Formation and Persistence Notes |
|---|---|---|
| This compound | D3598 | A major metabolite formed from bifenazate oxidation. federalregister.govfederalregister.gov Exhibits very low to low persistence in soil. nih.gov Appears to be more toxic than the parent compound to some aquatic organisms. regulations.gov |
| 4-methoxybiphenyl | D1989 | A major degradate of bifenazate. regulations.govregulations.gov Exhibits low to moderate persistence in soil. nih.gov May have the potential to bioaccumulate. regulations.gov |
| 4-Methoxy-[1,1'-biphenyl]-3-ol | D9963 | A major photodegradation product in water. regulations.gov |
| [1,1'-Biphenyl]-3,4-diol | D9472 | A major hydrolysis degradation product. regulations.gov |
This table is generated based on data from multiple sources. nih.govfederalregister.govfederalregister.govregulations.govregulations.gov
Mobility, Bioaccumulation, and Long-Term Impacts
Based on laboratory and field dissipation studies, the parent compound bifenazate is considered to be immobile in the environment. regulations.govregulations.gov This low mobility, coupled with its rapid degradation, is expected to limit the potential for runoff and leaching. regulations.gov However, the degradation products are expected to be more persistent than bifenazate, and their off-site movement via runoff or erosion is a potential route of environmental exposure. regulations.gov
There is some ambiguity regarding the bioaccumulative potential of bifenazate's degradates. While the rapid degradation of bifenazate suggests a low potential for bioaccumulation, Quantitative Structure-Activity Relationship (QSAR) analysis indicates that several degradation products, including this compound (D3598) and D1989, possess octanol-water partition coefficient (Kow) values that exceed the typical trigger for bioaccumulation potential (log Kow > 3). regulations.gov The degradate D1989, in particular, may exhibit sufficient persistence and hydrophobicity to allow for bioaccumulation. regulations.gov
The cumulative and long-term ecological risk is a significant area of research. While bifenazate is an effective acaricide, it and its diazene metabolite are toxic to target mites at all life stages. researchgate.netnih.gov Concerns exist regarding non-target organisms. For example, bifenazate is known to be toxic to honey bees through both acute and chronic exposure. regulations.gov Furthermore, while chronic data for fish exposure is limited, the degradate this compound (D-3598) appears to be more toxic than the parent compound to freshwater fish and aquatic invertebrates, suggesting that a potential for chronic risk to aquatic life cannot be ruled out. regulations.gov Studies investigating the combined application of bifenazate with other pesticides have shown synergistic effects, where the toxicity of the mixture is greater than the individual components. uni-lj.si This highlights the importance of assessing cumulative effects from multiple chemical stressors in an ecosystem. researchgate.netresearchgate.net Even miticides considered selective, like bifenazate, have demonstrated non-target effects on at least one species of predatory mite, emphasizing the high variability in selectivity among species and the need for individual assessment. researchgate.net
Conclusion and Research Outlook
Synthesis of Current Knowledge on Bifenazate-diazene
This compound, also known as D3598, is the principal and biologically active metabolite of the carbazate (B1233558) acaricide, bifenazate (B1666992). researchgate.netfederalregister.gov Its formation occurs readily through the mild oxidation of the hydrazine (B178648) moiety of the parent compound. federalregister.govfao.org This conversion is a key process observed in various metabolic and environmental fate studies, including in animals such as rats and goats, as well as in plants and soil. federalregister.govfao.org In sterile aqueous solutions, bifenazate first oxidizes to this compound, which then undergoes further hydrolysis. fao.org Similarly, photolysis in aqueous environments leads to the formation of this compound. fao.org
From a toxicological standpoint, this compound shares the acaricidal activity of its parent compound. researchgate.netnih.gov Research has demonstrated its high toxicity to target mite species like Tetranychus urticae and Panonychus citri. researchgate.netnih.gov The mechanism of action involves the nervous system of the mites. nih.govresearchgate.net Both bifenazate and this compound act as positive allosteric modulators on the GABA-gated chloride channels of mites. nih.govtandfonline.com They enhance the response to GABA in a dose-dependent manner, leading to over-excitation of the peripheral nervous system and subsequent paralysis. nih.govresearchgate.netregulations.gov
The analysis of this compound presents a unique challenge due to its ready interconversion with bifenazate, particularly within analytical sample extracts. eurl-pesticides.euregulations.gov Standard analytical procedures, such as the QuEChERS method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), often address this by converting all this compound residues to bifenazate using a reducing agent like ascorbic acid prior to quantification. eurl-pesticides.eufao.orgspkx.net.cn Consequently, regulatory residue definitions typically encompass the sum of bifenazate and this compound, expressed as bifenazate. tandfonline.comfao.orgnih.gov While this approach is practical for enforcement, it can obscure the individual concentrations and contributions of each compound. eurl-pesticides.eu
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | propan-2-yl (NE)-N-(2-methoxy-5-phenylphenyl)iminocarbamate | lgcstandards.com |
| CAS Number | 149878-40-0 | lgcstandards.comnih.gov |
| Molecular Formula | C17H18N2O3 | lgcstandards.comnih.govchemscene.com |
| Molecular Weight | 298.34 g/mol | lgcstandards.comnih.govchemscene.com |
| Appearance | Orange, Crystalline | hpc-standards.com |
| Solubility in Water | Slightly soluble | hpc-standards.com |
| Melting Point | 117.3 °C | hpc-standards.com |
Identification of Critical Research Gaps
Despite its recognition as a key metabolite, significant gaps remain in the scientific understanding of this compound.
Comprehensive Toxicological Profile: The final toxicological assessment for this compound is noted as pending in some reports. eurl-pesticides.eu While acute oral toxicity in rats has been estimated to be low, a comprehensive toxicological database for the metabolite itself is not fully established. regulations.gov There is a particular need for data on chronic exposure and potential effects on non-target organisms, as its toxicity is described as "unknown" in some contexts. hpc-standards.comresearchgate.net
Environmental Fate and Degradation: While the formation of this compound from bifenazate is well-documented, its own environmental degradation pathway is less clear. fao.orgregulations.gov Research is needed to identify its subsequent transformation products and terminal residues in various environmental compartments like soil and water to fully assess its environmental impact.
Bioavailability and Interconversion Dynamics: The dynamic equilibrium between bifenazate and this compound in different matrices (e.g., plant tissues, soil) complicates the understanding of the bioavailability and persistence of the toxic residue. eurl-pesticides.euresearchgate.net The rate and extent of this interconversion under various real-world environmental conditions are not fully characterized.
Future Research Priorities and Methodological Advancements
Addressing the identified research gaps requires a concerted effort in both targeted research and the development of more sophisticated analytical methodologies.
Future Research Priorities:
Targeted Ecotoxicology: Future studies should prioritize a comprehensive evaluation of this compound's toxicity, with an emphasis on chronic effects and impacts on non-target species, particularly aquatic invertebrates and beneficial insects, which have been identified as potentially at risk. regulations.govhpc-standards.com
Degradation Pathway Elucidation: Detailed studies are required to map the complete degradation pathways of this compound in soil and aquatic systems. This will help in identifying its terminal residues and understanding its ultimate environmental fate.
Molecular-Level Investigations: Research employing molecular modeling and biochemical assays should be pursued to precisely identify the binding site of this compound on the mite GABA receptor. nih.gov This would provide critical insights into its mode of action and the potential mechanisms of insecticide resistance.
Methodological Advancements:
Direct Quantification Methods: A significant advancement would be the development and validation of robust analytical methods capable of the simultaneous and direct quantification of bifenazate and this compound without a chemical conversion step. eurl-pesticides.euresearchgate.net Such methods would eliminate the analytical ambiguity caused by their interconversion and provide a clearer picture of their respective contributions to the total residue in environmental and food samples. researchgate.netresearchgate.net
Improved Plant Surface Models: Studies have shown that paraffinic wax films are poor mimics for understanding the photolysis of bifenazate on plant surfaces. researchgate.net Future work should focus on developing and utilizing more realistic models that better simulate the complex surface chemistry and physiology of plant cuticles to accurately predict the environmental fate of bifenazate and the formation of this compound.
In-Situ Monitoring Techniques: The development of techniques to study the kinetics of the bifenazate and this compound interconversion in situ within biological and environmental matrices would provide invaluable data on their real-world behavior, persistence, and bioavailability.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Bifenazate-diazene and its parent compound in agricultural matrices?
- Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with acetonitrile extraction and purification via N-propylethylenediamine (PSA) and anhydrous magnesium sulfate. Quantification should employ a matrix-matched external standard to correct for matrix interference . For chromatographic separation, a mobile phase of acetonitrile/water (65:35 v/v) at 254 nm detection wavelength is effective .
Q. How can researchers determine the environmental persistence and degradation kinetics of this compound in crops like strawberries?
- Methodology : Conduct residue dissipation studies under field conditions, sampling at intervals (e.g., 0, 1, 3, 5, 7, 10 days post-application). Calculate half-life using first-order kinetics:
Reported half-lives for Bifenazate in strawberries range from 6.4–10.4 days, influenced by environmental factors like temperature and UV exposure .
Q. What storage conditions ensure stability of this compound in laboratory samples?
- Methodology : Store samples at –18°C to limit degradation to <30% over 150 days. For long-term stability in solvents, use –80°C to preserve integrity for ≥1 year .
Advanced Research Challenges
Q. How do discrepancies arise in reported degradation rates of this compound across studies, and how can they be resolved?
- Methodology : Variability often stems from differences in experimental matrices (e.g., soil vs. plant tissue) or extraction protocols. To reconcile contradictions:
Compare extraction efficiencies using spike-recovery tests (e.g., 80–110% acceptable range).
Validate methods via inter-laboratory studies.
Apply multivariate analysis to isolate factors like pH or organic matter content .
Q. What advanced techniques are suitable for identifying unknown degradation products of this compound in complex biological matrices?
- Methodology : Combine high-resolution mass spectrometry (HRMS) with non-targeted screening. Use isotopic labeling or fragmentation patterns to trace metabolic pathways. For example, this compound’s primary degradation product (CAS 149878-40-0) can be confirmed via reference standards .
Q. How can researchers assess the dietary exposure risk of this compound in human populations?
- Methodology : Utilize the DEEM-FCID model (Version 3.16) to integrate residue data (e.g., from USDA NHANES/WWEIA surveys) with toxicity thresholds. Key parameters include:
| Exposure Scenario | Estimated Drinking Water Concentration (EDWC, ppm) |
|---|---|
| Chronic (Annual) | 0.0112 |
| Acute (Daily Peak) | 0.0373 |
| Compare these values against acceptable daily intake (ADI) benchmarks . |
Data Reproducibility and Reporting Standards
Q. What minimal data must be reported to ensure reproducibility of this compound studies?
- Methodology :
- For known compounds : Provide CAS numbers (e.g., 149878-40-0 for this compound) and cite peer-reviewed characterization methods .
- For novel metabolites : Include HRMS spectra, NMR data, and purity certificates (>98%) .
- Experimental details : Specify instrument parameters (e.g., column type, collision energy in MS/MS) and statistical methods (e.g., LOQ/LOD calculations) .
Q. How should researchers handle contradictory findings in residue analyses of this compound?
- Methodology :
Cross-validate results using orthogonal techniques (e.g., GC-MS vs. LC-MS).
Perform robustness testing by varying extraction solvents or pH.
Document all raw data and metadata in repositories like GFZ Data Services, linking datasets to DOIs for traceability .
Tables for Key Reference Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
